molecular formula C25H27NO2 B3584405 N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

Cat. No.: B3584405
M. Wt: 373.5 g/mol
InChI Key: WWTPZACYUVKYFJ-UHFFFAOYSA-N
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Description

N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide typically involves the reaction of benzhydryl chloride with 3-methyl-4-propan-2-ylphenol in the presence of a base, followed by the addition of acetamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-2-(4-tert-butylphenoxy)acetamide
  • N-benzhydryl-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
  • N-benzhydryl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide is unique due to its specific structural features, such as the presence of the 3-methyl-4-propan-2-ylphenoxy group

Properties

IUPAC Name

N-benzhydryl-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-18(2)23-15-14-22(16-19(23)3)28-17-24(27)26-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,25H,17H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTPZACYUVKYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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